Product packaging for (3-Glycidyloxypropyl)triethoxysilane(Cat. No.:CAS No. 2602-34-8)

(3-Glycidyloxypropyl)triethoxysilane

Cat. No.: B1220607
CAS No.: 2602-34-8
M. Wt: 278.42 g/mol
InChI Key: JXUKBNICSRJFAP-UHFFFAOYSA-N
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Description

Significance in Advanced Materials Science and Engineering Research

In the field of advanced coatings, GPTES is studied for its ability to act as an adhesion promoter, improving the bond between a coating and the substrate. gelest.com This is crucial in developing protective coatings with enhanced durability and chemical resistance. Furthermore, its application extends to the synthesis of organic-inorganic hybrid materials through sol-gel processes. researchgate.net These hybrid materials are investigated for a wide range of applications, from scratch-resistant coatings to matrices for controlled-release systems. The versatility of GPTES makes it a subject of continuous scholarly inquiry for creating next-generation materials.

Recent research has also focused on the use of GPTES in more specialized areas. For instance, it is used as a precursor for creating water-repellent, self-cleaning coatings and for the surface modification of nanoparticles to ensure their effective dispersion within a polymer matrix. researchgate.netsigmaaldrich.com Studies have explored its use in synthesizing polymer nanocomposite membranes for fuel cells and in the preparation of functionalized foams for enzyme immobilization, highlighting its broad significance in materials engineering. sigmaaldrich.com

Multifunctionality and Reactive Sites for Scholarly Inquiry

The scientific interest in (3-Glycidyloxypropyl)triethoxysilane stems from its dual-reactivity, which is conferred by two distinct functional groups within its structure. This multifunctionality allows for a two-stage reaction mechanism that researchers can precisely control. sinosil.com

The first reactive site is the triethoxysilane (B36694) group (-Si(OCH2CH3)3). This inorganic-reactive part of the molecule can undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si(OH)3). These silanol groups can then condense with other silanols to form stable siloxane bonds (-Si-O-Si-), creating a durable, cross-linked network. researchgate.net More importantly, they can form strong covalent bonds with hydroxyl groups present on the surfaces of inorganic substrates like glass, silica (B1680970), and metals.

The second reactive site is the organic-reactive glycidyl (B131873) (epoxy) group. This epoxide ring is susceptible to ring-opening reactions with a variety of nucleophiles, including amines, carboxylic acids, and hydroxyls, which are common functional groups in organic polymers and resins. researchgate.net This reaction forms a stable covalent bond between the silane (B1218182) and the organic matrix. The ability to form these distinct bonds with both inorganic and organic materials is what makes GPTES an effective molecular bridge or coupling agent.

The table below summarizes the key reactive sites and their functions, which are central to the academic study of this compound.

Reactive SiteChemical GroupReaction MechanismFunction in Research
Inorganic-Reactive TriethoxysilaneHydrolysis and CondensationBonds to inorganic substrates (glass, metals, silica) and forms a siloxane network.
Organic-Reactive Glycidyl (Epoxy)Ring-Opening ReactionBonds to organic polymers and resins (epoxies, urethanes, acrylics).

Historical Context and Evolution of Research Perspectives

The development of silane coupling agents dates back to the 1940s, driven by the need to improve the moisture resistance and strength of glass fiber-reinforced plastics. Early research focused on creating molecules that could form a stable link between the hydrophilic glass surface and the hydrophobic polymer resin.

Epoxy-functional silanes, including the closely related (3-Glycidoxypropyl)trimethoxysilane, emerged from this foundational work, with significant developments occurring in the late 1980s. sinosil.com Patents from this era describe processes for preparing epoxy-containing silanes, highlighting their growing importance for creating advanced composite materials, especially in the electronics industry where high thermal resistance and insulating properties are demanded. google.com

Initially, the research perspective on GPTES was primarily focused on its role as an adhesion promoter. Early studies and applications centered on its ability to improve the "wet" and "dry" strength of composites by preventing delamination at the organic-inorganic interface. However, as materials science has advanced, so too has the scholarly inquiry into GPTES.

The evolution of research has seen a shift from viewing GPTES as a simple "molecular glue" to recognizing its potential as a versatile building block for creating highly functional and structured materials. Modern research investigates its use in nanotechnology for the controlled surface functionalization of nanoparticles. researchgate.net There is also growing interest in its application in bioelectronics, for example, in enhancing the stability and performance of materials used for biosensors and organic transistors. nih.gov This trajectory from a bulk composite additive to a key enabler in sophisticated, high-tech applications illustrates the compound's enduring relevance and the expanding scope of its research landscape.

Compound Properties Table

PropertyValue
Chemical Formula C12H26O5Si
Molecular Weight 278.42 g/mol sigmaaldrich.comnih.gov
Appearance Colorless to pale yellow liquid
Density ~1.004 g/mL at 20 °C sigmaaldrich.com
Boiling Point 124 °C at 3 mmHg
Refractive Index n20/D ~1.427 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O5Si B1220607 (3-Glycidyloxypropyl)triethoxysilane CAS No. 2602-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O5Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-13-10-12-11-14-12/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUKBNICSRJFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCOCC1CO1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

223645-72-5
Record name Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-, homopolymer
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DSSTOX Substance ID

DTXSID90862997
Record name Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-
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Molecular Weight

278.42 g/mol
Source PubChem
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Physical Description

Liquid
Record name Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-
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CAS No.

2602-34-8
Record name γ-Glycidoxypropyltriethoxysilane
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Record name gamma-Glycidoxypropyltriethoxysilane
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Record name Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-
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Record name Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-
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Record name [3-(2,3-epoxypropoxy)propyl]triethoxysilane
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Record name (3-GLYCIDYLOXYPROPYL)TRIETHOXYSILANE
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Synthetic Methodologies and Pathways

Established Reaction Routes for Alkoxysilane Synthesis

The conventional synthesis of (3-Glycidyloxypropyl)triethoxysilane is dominated by two core chemical transformations: the formation of the glycidyl (B131873) ether moiety and the subsequent attachment of the trialkoxysilane group.

The creation of the vital epoxide ring is a critical step. One common industrial pathway involves the reaction of allyl alcohol with epichlorohydrin, followed by dehydrochlorination with a base, to produce allyl glycidyl ether (AGE). wikipedia.org

An alternative strategy is the direct epoxidation of an olefin. For instance, diallyl ether can undergo selective epoxidation to yield allyl glycidyl ether. growingscience.com This process often utilizes oxidizing agents like t-butyl hydroperoxide in the presence of a catalyst. growingscience.com Research has focused on titanium silicate (B1173343) catalysts, such as Ti-MWW, to facilitate this transformation, offering a different route to the key AGE intermediate. growingscience.com The use of specific oxidants and catalysts is crucial to minimize side reactions, such as the opening of the newly formed epoxide ring or the formation of diols. growingscience.comresearchgate.net

Key findings in the epoxidation of diallyl ether are summarized below:

ParameterConditionOutcomeReference
Catalyst Ti-MWWHighly active for epoxidation growingscience.com
Oxidant t-Butyl Hydroperoxide (TBHP)Decreased quantity of side products compared to H₂O₂ growingscience.com
Temperature 90 °CFavorable for the reaction growingscience.com
Reactant Ratio DAE/TBHP molar ratio = 2:1Optimal for product yield growingscience.com

The most prevalent method for synthesizing this compound is the direct hydrosilylation of allyl glycidyl ether with triethoxysilane (B36694). researchgate.net This addition reaction involves the attachment of the Si-H group across the carbon-carbon double bond of the allyl group. wikipedia.org The reaction is typically catalyzed by platinum complexes, such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst. researchgate.netgoogle.com

The process aims for high regioselectivity towards the terminal carbon of the double bond, resulting in the desired γ-isomer, this compound. However, side reactions can occur, including the formation of the β-isomer and isomerization of the allyl glycidyl ether. researchgate.net Research has explored various catalytic systems, including silica-supported chitosan-platinum complexes, to improve yield, selectivity, and catalyst reusability. researchgate.net

Comparison of Catalytic Systems for Hydrosilylation of AGE:

Catalyst SystemYield of γ-isomerSelectivityNotesReference
Speier's Catalyst~76% (homogeneous)Leads to by-productsAccompanied by isomerization and ring cleavage researchgate.net
SiO₂-CS-Pt Complex76%100% to β-addition productRecoverable and reusable for six cycles researchgate.net

Novel Synthetic Strategies for Hybrid Material Precursors

Recent research has focused on novel synthetic routes that not only produce the silane (B1218182) but also integrate it into hybrid organic-inorganic materials in a controlled manner. These strategies often manipulate the reaction conditions to direct the polymerization or functionalization of the molecule.

One innovative approach involves a new synthetic route to create sol-gel materials derived from this compound. This method uses a Lewis acid, boron trifluoride diethyl etherate (BF₃OEt₂), to catalyze the ring-opening polymerization of the epoxide group at room temperature after an initial acid-catalyzed hydrolysis and condensation of the alkoxide groups. acs.orgijfmr.com This allows for the formation of poly(ethylene oxide) chains within the silica (B1680970) network, creating a true organic-inorganic hybrid. acs.org

Another novel strategy employs eco-friendly solid acid catalysts, such as proton-exchanged montmorillonite (B579905) clay (Maghnite-H⁺), for the cationic ring-opening polymerization of this compound. lp.edu.uaresearchgate.netresearchgate.net This solvent-free approach offers a greener alternative to traditional corrosive catalysts like Brønsted and Lewis acids for producing functionalized polymers. lp.edu.ua

A multistep non-hydrolytic/hydrolytic synthesis has also been developed using titanium (IV) chloride (TiCl₄) as a catalyst for the epoxy ring opening, which avoids the use of titanium alkoxides and allows for careful control over the composite's structure and composition. ijfmr.com

Catalysis in Synthetic Processes: Role of Lewis Acids and Other Catalysts

Catalysis is fundamental to the synthesis of this compound and its derivatives. The choice of catalyst dictates the reaction pathway, efficiency, and the properties of the final product.

For the core hydrosilylation reaction, platinum- and rhodium-based complexes are the catalysts of choice in industrial settings. researchgate.netgoogle.com Homogeneous catalysts like Karstedt's catalyst are highly active but can lead to colloidal platinum formation and reduced selectivity. google.com This has driven the development of heterogeneous catalysts, such as platinum complexes immobilized on supports, which offer easier separation and improved reusability. researchgate.net

In the synthesis of hybrid materials, Lewis acids play a crucial role in catalyzing the polymerization of the epoxy ring. acs.org Boron trifluoride diethyl etherate (BF₃OEt₂) has been shown to be an effective catalyst for the epoxide polymerization in sol-gel processes, enabling the reaction to proceed at room temperature. acs.orgijfmr.com Other Lewis acids, such as titanium (IV) chloride, have also been employed to initiate the epoxy ring opening. ijfmr.com The development of highly potent, neutral silicon-centered Lewis superacids is an active area of research, promising to broaden the catalytic portfolio for various organic transformations. nih.govnih.gov

Beyond traditional metal catalysts and Lewis acids, environmentally benign catalysts are gaining traction. Treated natural clays, like Maghnite-H⁺, function as solid acid catalysts for the ring-opening polymerization of the epoxy group, providing an efficient and ecological route to poly(this compound) and its functionalized derivatives. lp.edu.uaresearchgate.net

Reaction Mechanisms and Chemical Interactions

Hydrolysis and Condensation Kinetics of the Triethoxysilane (B36694) Moiety

The triethoxysilane portion of GPTES undergoes a two-step sol-gel process: hydrolysis followed by condensation. This process converts the individual molecules into a three-dimensional siloxane network. scielo.br

Formation of Silanol (B1196071) Groups and Intermediate Species

The initial reaction is the hydrolysis of the ethoxy groups (Si-OC₂H₅) in the presence of water to form reactive silanol groups (Si-OH) and ethanol (B145695) as a byproduct. gelest.comgoogle.com This is a stepwise process, and the degree of hydrolysis can be controlled by the reaction conditions. researchgate.net

The hydrolysis proceeds through several intermediate species as the ethoxy groups are sequentially replaced by hydroxyl groups:

(3-Glycidyloxypropyl)diethoxy(hydroxy)silane

(3-Glycidyloxypropyl)ethoxy(dihydroxy)silane

(3-Glycidyloxypropyl)trihydroxysilane

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ²⁹Si NMR, has been instrumental in monitoring these steps. researchgate.netplu.mx For instance, ¹H NMR can distinguish between the different methoxy (B1213986) groups in the related compound (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), allowing for the identification of partially and fully hydrolyzed species. researchgate.net Studies on GPTMS, a close analog of GPTES, show that at ambient temperature, hydrolysis can take several hours to complete. researchgate.net The kinetics of hydrolysis for GPTMS in an aqueous solution at pH 5.4 showed a pseudo-first-order rate constant for the first hydrolysis step of 0.026 min⁻¹. researchgate.netbohrium.com

Qualitative and quantitative analysis by infrared spectroscopy has shown that in the initial phase of the reaction (up to 30 minutes), the predominant reactions are the hydrolysis of alkoxy groups, leading to the generation of silanol groups and the corresponding alcohol. scielo.br

Siloxane Network Formation and Crosslinking Density

Following hydrolysis, the highly reactive silanol groups undergo condensation reactions to form stable siloxane bonds (Si-O-Si), releasing water in the process. scielo.brgelest.com This can occur between two silanol groups or between a silanol group and a remaining ethoxy group (an alcohol-producing reaction). gelest.com These condensation reactions link the individual silane (B1218182) molecules, initially forming oligomers and eventually leading to a highly crosslinked, three-dimensional inorganic network. gelest.comnih.gov

The extent of these reactions determines the crosslinking density of the final material, which in turn dictates its mechanical and thermal properties. After about 30 minutes of hydrolysis, a significant concentration of silanols exists in the solution, which then begin to condense to form siloxane groups, a process that accelerates after 60 minutes. scielo.br The formation of these siloxane networks is crucial for the ability of GPTES to form stable films and to anchor to inorganic substrates like glass or metal. nih.gov However, the formation of these insulating oligo/polysiloxane chains can also impact the electrical properties of materials they are mixed with. nih.gov In highly basic aqueous solutions, the hydrolysis and condensation of GPTMS can be rapid, with silica (B1680970) condensation reaching 90% at short aging times, favoring the formation of open hybrid silica cages. researchgate.net

Progression of GPTMS Hydrolysis and Condensation scielo.br
Time IntervalPredominant ReactionKey Chemical Species
0-30 minutesHydrolysis of alkoxy groupsSilanol groups (Si-OH), Methanol (B129727)
30-60 minutesOnset of condensationSiloxane groups (Si-O-Si) begin to form
> 60 minutesAccelerated condensationIncreasing formation of siloxane network
70-80 minutesDecreased reaction kineticsDepletion of silanol groups

Influence of pH and Aqueous Conditions on Hydrolysis and Condensation

The rates of both hydrolysis and condensation are highly dependent on the pH of the aqueous solution and the concentration of water. plu.mxresearchgate.net

Acidic Conditions (pH < 7): Acidic environments, often achieved using catalysts like acetic acid, accelerate the hydrolysis reaction. plu.mxresearchgate.net However, these conditions tend to slow the rate of the subsequent condensation reactions. plu.mx This leads to the formation of relatively stable silanol intermediates, which can be desirable in applications where a longer pot life is needed before network formation occurs. researchgate.netplu.mx

Basic Conditions (pH > 7): In contrast, basic conditions promote a much faster condensation rate. researchgate.net The hydrolysis of the silane's alkoxy groups and subsequent condensation can be very rapid in a highly basic environment. researchgate.net This kinetically controlled inorganic condensation can predominate over the reactions of the epoxy ring. researchgate.net

Neutral Conditions (pH ≈ 7): Under neutral conditions, the kinetic rate of hydrolysis for many silanes is very low. plu.mx

Temperature also plays a critical role. For GPTMS, increasing the temperature from 26°C to 70°C dramatically accelerates hydrolysis, condensation, and even the opening of the epoxy ring. researchgate.net

Effect of pH on Silane Reactions researchgate.netplu.mx
ConditionHydrolysis RateCondensation RateResulting Species
AcidicFastSlowStable silanol intermediates
NeutralVery SlowSlowMinimal reaction
BasicFastVery FastRapid formation of siloxane network

Epoxide Ring-Opening Mechanisms

The glycidyl (B131873) group of GPTES contains a strained, three-membered epoxide ring that is susceptible to ring-opening reactions with a variety of nucleophiles. bme.hu This reaction is the basis for forming covalent bonds with organic polymers and other functional molecules. rsc.org

Nucleophilic Addition with Organic Functional Groups (Amines, Hydroxyls, Carboxylic Acids, Thiols)

The epoxide ring can be opened through a nucleophilic substitution (Sɴ2) type reaction. The nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. This reaction is highly versatile and can occur with several common functional groups.

Amines: Amine groups readily react with the epoxide ring. Primary and secondary amines are effective nucleophiles for this reaction, forming a stable carbon-nitrogen bond and a secondary hydroxyl group. researchgate.netbme.hu

Hydroxyls: Alcohols and phenols can open the epoxide ring to form an ether linkage and a new hydroxyl group. bme.hu The secondary hydroxyl group formed during the initial ring-opening can also be activated to react further. bme.hu

Carboxylic Acids: The carboxylic acid group can react with the epoxide ring of GPTMS. rsc.org This reaction has been confirmed through various NMR techniques, showing covalent bond formation between the polymer and the silane. rsc.org

Thiols: Thiol groups are also effective nucleophiles for epoxide ring-opening, forming a thioether bond. Studies using simple nucleophilic molecules like propanthiol with GPTMS in aqueous conditions have demonstrated this reactivity. researchgate.net

The attachment of GPTMS to natural polymers like gelatin in aqueous solutions is hypothesized to occur by the opening of the epoxide ring by nucleophiles on the polymer chain, such as carboxylic acid groups. rsc.org

Catalytic Pathways for Epoxide Polymerization (e.g., Lewis Acid Catalysis)

In addition to reacting with individual functional groups, the epoxide ring of GPTES can undergo ring-opening polymerization to form polyether chains. This process is typically initiated by a catalyst.

Lewis acid catalysis is a prominent method for initiating epoxide polymerization. Lewis acids, such as aluminum triflate (Al(OTf)₃) or boron trifluoride (BF₃), can coordinate with the oxygen atom of the epoxide ring. rsc.orgyoutube.com This coordination makes the ring more susceptible to nucleophilic attack, thereby lowering the activation energy for the ring-opening reaction. nih.gov This catalytic action can initiate a chain reaction where the newly formed hydroxyl group from one opened ring attacks the epoxide of another GPTES molecule, leading to polymerization.

Various catalysts have been shown to be effective for the ring-opening polymerization of GPTMS, including:

Potassium hydroxide (B78521) researchgate.net

Potassium tert-butoxide researchgate.net

Tetraphenylporphyrin aluminum chloride (TPP–AlCl) researchgate.net

Aluminum, titanium, and zirconium complexes researchgate.net

Proton-exchanged montmorillonite (B579905) clay (Maghnite-H⁺), an eco-friendly solid acid catalyst lp.edu.ua

Computational studies on cyclohexene (B86901) epoxide show that the reaction barrier for Lewis acid-catalyzed ring-opening decreases significantly with stronger Lewis acids. nih.gov This catalytic approach allows for the formation of poly(GPTES) and hybrid materials with tailored properties. researchgate.net

Interfacial Adhesion and Coupling Mechanisms

(3-Glycidyloxypropyl)triethoxysilane (GPTES) is a bifunctional organosilane that is widely utilized as a coupling agent to create a durable bond between organic and inorganic materials. samaterials.comchemimpex.com Its unique molecular structure features two distinct reactive groups: a triethoxysilane group and an epoxy (glycidyl) group, connected by a propyl spacer. This dual reactivity allows GPTES to form chemical links at the interface between different material types, functioning as an adhesion promoter, crosslinking agent, or surface modifier. samaterials.comatamankimya.comatamankimya.com

Covalent Bonding with Inorganic Substrates (e.g., Glass, Ceramics, Metals, Silica)

The triethoxysilane portion of the GPTES molecule is responsible for forming strong, covalent bonds with a variety of inorganic substrates. chemimpex.com This process is particularly effective on surfaces that possess hydroxyl (-OH) groups, such as glass, silica, and many metal oxides. researchgate.net The reaction mechanism proceeds through hydrolysis and condensation reactions.

Hydrolysis: In the presence of water, the three ethoxy groups (-OCH₂CH₃) on the silicon atom hydrolyze to form reactive silanol groups (-Si-OH). diva-portal.org This reaction can be catalyzed by acids or bases. atamankimya.com Each of the three ethoxy groups can undergo hydrolysis, leading to the formation of intermediate silanols and the release of ethanol as a byproduct.

Condensation: The newly formed silanol groups are highly reactive and can condense with the hydroxyl groups present on the surface of an inorganic substrate. researchgate.net This condensation reaction forms a stable, covalent siloxane bond (Si-O-Substrate), effectively anchoring the GPTES molecule to the inorganic surface. diva-portal.org

Simultaneously, the silanol groups of adjacent GPTES molecules can also condense with each other, forming a cross-linked polysiloxane network on the substrate. This creates a durable, three-dimensional film that enhances the adhesive bond. atamankimya.comdiva-portal.org This silanization process effectively modifies the surface of materials like glass, glass fibers, ceramics, metals, and silica, preparing them for improved adhesion to organic polymers. samaterials.comatamankimya.comijfmr.com

Table 1: Covalent Bonding with Inorganic Substrates

SubstrateSurface Functional GroupBond Formed with GPTESReaction Type
Glass, Silica, QuartzHydroxyl (-OH)Siloxane (Si-O-Si)Condensation
CeramicsHydroxyl (-OH)Siloxane (Si-O-Si)Condensation
Metals (e.g., Aluminum, Steel)Metal Hydroxide (M-OH)Metallo-siloxane (M-O-Si)Condensation

Interaction with Organic Polymer Matrices and Biomolecules

Once the GPTES is anchored to the inorganic substrate, its organofunctional epoxy group is oriented away from the surface and is available to react with an organic polymer matrix or with biomolecules. The key reaction is the ring-opening of the highly strained three-membered epoxy ring by a nucleophile. capes.gov.br

This reaction allows GPTES to form covalent bonds with a wide range of polymers, including thermosets, thermoplastics, and elastomers. samaterials.comatamankimya.com The epoxy group can react with various nucleophilic functional groups present in polymer chains, such as:

Amines (-NH₂): Primary and secondary amines readily attack the epoxy ring, forming a stable carbon-nitrogen bond and a hydroxyl group.

Hydroxyls (-OH): Alcohols can open the epoxy ring, forming an ether linkage.

Carboxylic Acids (-COOH): The carboxylic acid group can react to form an ester linkage and a hydroxyl group. rsc.orgresearchgate.netdntb.gov.ua

Thiols (-SH): Thiol groups react efficiently with the epoxide to form a thioether bond.

This reactivity is harnessed to improve the compatibility and adhesion between inorganic fillers (like glass fibers or silica nanoparticles) and polymer matrices such as epoxy, polyurethane, acrylic, and phenolic resins. atamankimya.comijfmr.com The GPTES molecule acts as a molecular bridge, connecting the two disparate phases and leading to composite materials with enhanced mechanical strength and durability. myskinrecipes.com

In the field of biotechnology, the reactivity of the epoxy group is utilized for the immobilization of biomolecules onto surfaces. researchgate.netgelest.com Proteins, enzymes, and DNA can be covalently attached to GPTES-modified surfaces. researchgate.netsigmaaldrich.com For example, the nucleophilic amine groups on the side chains of amino acids (like lysine) in a protein can react with the epoxy ring, leading to stable immobilization. researchgate.net This has been used to create bioactive materials and supports for applications like biosensors and enzyme catalysis. researchgate.netsigmaaldrich.comsigmaaldrich.com Studies have shown successful reactions with the carboxylic acid groups of poly(γ-glutamic acid) and amino acids in gelatin. rsc.orgresearchgate.net

The kinetics of the silane hydrolysis/condensation and the epoxy ring-opening can be influenced by factors such as pH. nih.gov Under acidic conditions, epoxy ring hydrolysis can be more favorable, while under basic conditions, the condensation of the silicon-based groups tends to dominate. nih.gov

Table 2: Interactions with Organic Functional Groups

Polymer/Biomolecule Functional GroupReactant TypeResulting LinkageExample Application
Amine (-NH₂)Epoxy Resins, Polyamides, Proteinsβ-amino alcoholComposites, Bio-immobilization
Hydroxyl (-OH)Polyesters, Alcohols, PolysaccharidesEtherCoatings, Adhesives
Carboxylic Acid (-COOH)Acrylics, Poly(γ-glutamic acid), GelatinEsterAdhesion promotion, Hybrid hydrogels. rsc.org
Thiol (-SH)Polysulfides, Cysteine-containing peptidesThioetherSealants, Biomolecule coupling

Advanced Applications in Materials Science and Engineering

Organic-Inorganic Hybrid Materials Synthesis and Characterization

Hybrid materials that integrate organic and inorganic components at the molecular level are a major focus of materials research. GPTES is extensively used as a precursor in these systems to create materials with a unique combination of properties, such as the flexibility and processability of polymers and the rigidity and thermal stability of glass.

Sol-Gel Processing for Hybrid Network Formation

The sol-gel process is a versatile, low-temperature method for producing solid materials from small molecules. When GPTES is used, the process typically begins with the hydrolysis of its triethoxy groups (-OC2H5) in the presence of water and a catalyst (acidic or basic). This reaction forms reactive silanol (B1196071) groups (Si-OH). These silanols then undergo condensation reactions with each other or with other hydrolyzed alkoxides, releasing water or alcohol to form a cross-linked, three-dimensional siloxane network, which constitutes the "gel". researchgate.netnih.gov

Simultaneously, the epoxy ring on the propyl chain of GPTES can be opened. This ring-opening polymerization can be initiated by various catalysts and allows the organic portions of the molecules to link together, forming an interpenetrating organic polymer network within the inorganic silica (B1680970) matrix. nih.govijfmr.com The result is a true organic-inorganic hybrid material where the different phases are covalently bonded, ensuring excellent phase compatibility and stability. nih.govrsc.org The sol-gel technique is valued for its ability to produce thin films and coatings with high purity and desirable mechanical properties at room temperature. researchgate.net

Co-hydrolysis with Ancillary Alkoxides (e.g., Tetraethyl Orthosilicate)

To further tailor the properties of the final material, GPTES is frequently used in conjunction with other alkoxides, most commonly Tetraethyl Orthosilicate (B98303) (TEOS). ijfmr.com In this approach, GPTES and TEOS are mixed in a solvent and undergo co-hydrolysis and co-condensation. TEOS acts as the primary source for the inorganic silica (SiO2) network, providing structural integrity and rigidity. GPTES, meanwhile, incorporates the organic functionality (the epoxy group) into this network.

The ratio of GPTES to TEOS is a critical parameter that dictates the final characteristics of the hybrid material. By controlling this ratio, researchers can precisely manipulate the material's composition and structure. ijfmr.com For instance, hybrid materials derived from the co-hydrolysis of GPTES and TEOS have been developed for applications in coatings, adhesives, and optical materials, demonstrating enhanced durability and thermal stability compared to purely organic systems. ijfmr.com Catalysts such as boron trifluoride diethyl etherate have been used to facilitate the epoxy polymerization within the pre-formed silica network from GPTES and TEOS. ijfmr.com

Tailoring Hybrid Material Architectures and Properties

The architecture and properties of GPTES-based hybrid materials can be precisely engineered by controlling several key synthesis parameters. The final product is highly dependent on factors such as the chemical nature of the precursors, their molar ratios, the pH of the reaction medium, and the type of catalyst used. nih.govacs.org

For example, a detailed study on chitosan-silica hybrids using a related compound, (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), found that the reaction pH significantly influenced the mechanical properties of the resulting monoliths. nih.govrsc.org While the covalent bonding between the chitosan (B1678972) and the silane (B1218182) was confirmed, a side-reaction producing a diol species was also identified. nih.govrsc.org Adjusting the organic content was found to disrupt the inorganic network, affecting dissolution rates but also confirming the true hybrid nature of the material through congruent dissolution of both phases. nih.govrsc.org The ability to control these reactions allows for the creation of materials with specific characteristics, such as transparency, which is essential for photonic applications. acs.org

Interactive Table 1: Research Findings on Tailoring GPTES-Based Hybrid Materials

Surface Functionalization and Modification

The ability of GPTES to form covalent bonds with inorganic surfaces makes it an exceptional agent for surface modification. This process, known as silanization, alters the surface chemistry of a substrate, imparting new functionalities that can enhance adhesion, improve biocompatibility, or alter surface energy.

Silanization of Inorganic Nanoparticles (e.g., Silica, Metal Oxides)

GPTES is widely used to functionalize the surfaces of inorganic nanoparticles, such as silica (SiO2) and various metal oxides. researchgate.net The silanization mechanism involves the hydrolysis of the ethoxysilane (B94302) groups of GPTES to form silanols, which then condense with the hydroxyl (-OH) groups present on the nanoparticle surface, forming stable Si-O-Si bonds. acs.org This process effectively grafts the GPTES molecule onto the nanoparticle.

This surface treatment serves several purposes. It can prevent the agglomeration of nanoparticles in a polymer matrix by improving their dispersion. researchgate.net The exposed epoxy group on the nanoparticle surface can then react with the surrounding matrix, creating strong interfacial adhesion and leading to nanocomposites with enhanced mechanical and thermal properties. researchgate.netacs.org Research has shown that the concentration of the silane coupling agent is a key factor in the modification process. researchgate.net For instance, studies on silica nanoparticles have aimed to identify the optimal concentration of the silane to achieve the best performance. researchgate.net The dual functionality of GPTES allows it to act as a bridge, chemically linking the inorganic nanoparticle to an organic matrix. acs.org

Surface Modification of Planar Substrates (Glass, Ceramics, Metals)

The same silanization chemistry used for nanoparticles can be applied to planar substrates like glass, silicon wafers, ceramics, and metals. nih.govresearchgate.net By immersing a substrate in a GPTES solution, a thin, covalently bound monolayer of the silane can be formed on its surface. nih.govnih.gov This surface layer presents reactive epoxy groups that can be used for subsequent chemical reactions. researchgate.net

This technique is critical for improving the adhesion of paints, coatings, and adhesives to inorganic surfaces. ijfmr.comgelest.com For example, pretreating carbon steel with a related silane improves both the dry and wet adhesion of an epoxy coating. ijfmr.com In the field of bioelectronics, functionalizing substrates with a silane monolayer before depositing a conductive polymer like PEDOT:PSS has been shown to enhance the operational stability and electronic performance of devices operating in aqueous environments. nih.govnih.gov This surface-only modification avoids issues that arise from blending the silane into the bulk material, leading to superior electronic properties. nih.govnih.gov Characterization techniques such as X-ray photoelectron spectroscopy (XPS) and ellipsometry have confirmed the formation of complete, monolayer-thick films on silicon-based substrates. researchgate.net

Interactive Table 2: Research Findings on Surface Modification with GPTES

High-Performance Composite Materials

The compound's primary role as a coupling agent is most evident in the fabrication of high-performance composites, where it enhances the interface between dissimilar materials.

In fiber-reinforced composites, particularly those using glass fibers and polymer matrices, (3-Glycidyloxypropyl)triethoxysilane and its analogs are essential for improving adhesion at the fiber-matrix interface. This enhanced adhesion is critical for the effective transfer of stress from the matrix to the reinforcing fibers, which directly translates to improved mechanical properties like strength and durability. myskinrecipes.comijfmr.com

A study on glass fiber/epoxy composites investigated the effect of modifying glass fibers with different concentrations of γ-glycidoxypropyltrimethoxysilane (GPS). The results showed significant improvements in the composite's mechanical properties, with an optimal silane concentration being identified. deu.edu.tr

Table 3: Enhancement of Mechanical Properties in Glass Fiber/Epoxy Composites with 0.5% GPS Silane Treatment. deu.edu.tr
Mechanical PropertyPercentage Improvement
Interlaminar Shear Strength (ILSS)~59%
Tensile Strength~37%
Flexural Strength~78%

The treatment creates a chemical bridge: the silanol end of the molecule bonds with the glass surface, while the epoxy end reacts with the polymer matrix, ensuring a strong and durable connection. atamankimya.com The same principle is applied to natural fibers, such as coir, where silane treatment results in rougher fiber surfaces that enhance mechanical interlocking and interfacial bond strength with the matrix. researchgate.net

In polymer nanocomposites, the uniform dispersion of nanofillers within the polymer matrix is paramount for achieving desired property enhancements. This compound is used to functionalize nanoparticles like silica (SiO2) or clay to prevent their agglomeration and improve their dispersion. researchgate.net This surface treatment enhances the compatibility between the inorganic nanoparticles and the organic polymer matrix. myskinrecipes.com

For instance, treating nano-silica with the silane prior to its incorporation into a polymer matrix leads to better particle dispersion. researchgate.net This improved dispersion, coupled with strong interfacial bonding, enhances the mechanical and thermal properties of the final nanocomposite. Studies on glass fiber reinforced polymer composites containing silanized SiO2 nanoparticles reported a 10% increase in the glass transition temperature (Tg) and a 50-70°C improvement in thermal stability. researchgate.net The use of this compound is also a key step in the synthesis of advanced polymer nanocomposite membranes for applications like direct methanol (B129727) fuel cells (DMFCs). sigmaaldrich.comchemicalbook.com

The epoxy group of this compound is highly reactive and can participate in curing reactions, allowing it to function as a crosslinking agent within polymer matrices. chemimpex.comatamankimya.com This crosslinking increases the molecular weight and network density of the polymer, which in turn enhances its mechanical properties, thermal stability, and chemical resistance. chemimpex.comgelest.com

This function is critical in developing hybrid materials. For example, the compound can introduce covalent bonds between natural polymers like gelatin and a silica network. rsc.org The epoxy ring of the silane reacts with nucleophilic groups (e.g., carboxylic acids, amines) on the polymer chains, creating a co-network of organic and inorganic components with increased mechanical stability, particularly in aqueous environments. rsc.org

A notable application is in the stabilization of conductive polymer films like PEDOT:PSS for bioelectronic devices. nih.govudel.edu While traditionally blended into the polymer dispersion, recent research shows that functionalizing the substrate surface with a monolayer of the silane is a more effective approach. This method provides strong adhesion and stability without disrupting the polymer's bulk morphology, leading to significantly higher electronic performance. nih.govudel.edu

Advanced Coatings, Adhesives, and Sealants

This compound is a key ingredient in the formulation of high-performance coatings, adhesives, and sealants. chemimpex.commyskinrecipes.com Its primary function is to act as an adhesion promoter or primer, significantly improving the bond between a coating or sealant and an inorganic substrate like glass, metal, or ceramic. samaterials.comatamankimya.com This leads to enhanced durability and performance, especially in demanding environments such as automotive and construction applications. chemimpex.commyskinrecipes.com

When used as an additive or primer, the silane improves key properties:

Adhesion : It creates strong, covalent bonds at the interface, which is critical for the longevity of protective coatings and structural adhesives. atamankimya.com

Durability and Resistance : It enhances the resistance of coatings to chemicals and environmental factors. chemimpex.com In marine coating systems, it can improve anti-corrosion properties.

Mechanical Properties : As a component in adhesives and sealants, it improves mechanical characteristics such as flexural strength, tensile strength, and modulus of elasticity. atamankimya.com

Research has shown that the pretreatment of carbon steel with (3-Glycidyloxypropyl)trimethoxysilane enhances both dry and wet adhesion and reduces the cathodic disbondment rate of a subsequent epoxy coating. sigmaaldrich.comsigmaaldrich.com It is also widely used to improve the adhesion of waterborne acrylic sealants as well as urethane (B1682113) and epoxy coatings. chemicalbook.com

Adhesion Promotion in Multilayer Systems

The primary function of this compound is to act as a molecular bridge at the interface between dissimilar materials, significantly enhancing adhesion in multilayer systems. The triethoxy silane end of the molecule hydrolyzes in the presence of moisture to form reactive silanol groups. These silanols can condense with hydroxyl groups present on the surface of inorganic substrates like glass, metals, and silica, forming stable covalent bonds (Si-O-Substrate). samaterials.comgelest.com Simultaneously, the epoxy ring at the other end of the molecule can react with various functional groups in organic polymers such as thermosets, thermoplastics, and elastomers. samaterials.com

This coupling mechanism is critical in numerous applications:

Composites: In fiber-reinforced composites, such as those using glass fibers, GPTES is applied as a size or finish to the fibers. This treatment improves the interfacial adhesion between the glass fiber and the polymer matrix (e.g., epoxy, polyester), leading to enhanced mechanical properties like flexural and tensile strength, particularly under wet conditions. myskinrecipes.comfeidianchem.com

Coatings and Adhesives: When used as an additive or primer in coatings, adhesives, and sealants, GPTES promotes strong bonding to inorganic surfaces like glass and metal. myskinrecipes.comfeidianchem.comatamankimya.com This is crucial for the durability of protective coatings and the strength of adhesive joints. myskinrecipes.com It is effective in a wide range of polymer systems, including polyurethane, acrylic, and polysulfide-based formulations. atamankimya.comcfmats.com

Electronics: In the electronics industry, it is used to improve the adhesion of encapsulants and coatings to substrates, which enhances the reliability and protection of sensitive electronic components. myskinrecipes.com

The ability of this silane to chemically bond organic and inorganic materials ensures the integrity and longevity of the composite system, preventing delamination at the interface. myskinrecipes.com

Durability and Chemical Resistance Enhancement

The strong interfacial bonding facilitated by this compound directly translates to improved durability and chemical resistance of materials. By creating a robust link between organic resins and inorganic fillers or substrates, it mitigates the ingress of moisture and corrosive agents along the interface, which is often the weakest point in a composite material. atamankimya.com

Research findings indicate that incorporating this silane leads to a marked increase in resistance to water, as well as to acids and bases. Coatings formulated with GPTES exhibit significantly improved resistance to weathering and degradation from environmental factors such as UV radiation, moisture, and heat. chinacouplingagents.com This protective quality prolongs the service life of the coated article and reduces the need for frequent maintenance or replacement. chinacouplingagents.com For example, pre-treatment of carbon steel with the related compound (3-Glycidyloxypropyl)trimethoxysilane enhances both dry and wet adhesion and reduces the cathodic disbondment rate of an epoxy coating, a key indicator of long-term durability.

Property EnhancedMechanism of ActionResulting BenefitApplication Area
Wet Strength Improves adhesion between glass fiber reinforcement and resin matrix, preventing water ingress at the interface.Higher retention of mechanical properties in humid or wet environments. feidianchem.comFiber-reinforced composites
Weather Resistance Creates a stable bond at the substrate-coating interface, protecting against UV radiation, heat, and moisture. chinacouplingagents.comProlonged lifespan of glass and metal coatings. chinacouplingagents.comArchitectural and protective coatings
Chemical Resistance Lowers the resin's viscosity and improves filler dispersion, leading to a more homogenous and less permeable material. Increased resistance to water, acids, and bases. Mineral-filled plastics, sealants

Self-Cleaning and Water-Repellent Coating Development

This compound and its chemical relatives are utilized in the development of hydrophobic surfaces. While not inherently a self-cleaning agent, its ability to functionalize surfaces is a key step in creating water-repellent coatings. The silane can be used to anchor other functional molecules that possess low surface energy.

For instance, research on the closely related (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) has shown its effectiveness in creating superhydrophobic surfaces on cotton fabrics. In these studies, a hybrid silica sol-gel was first created by the hydrolysis and condensation of GPTMS with various alkyl(trialkoxy)silanes. nih.gov This sol was applied to the fabric to create surface roughness. A subsequent treatment with a long-chain alkylsilane further lowered the surface energy, resulting in excellent water repellency with water contact angles exceeding 150°. nih.gov The epoxy group of the silane can also increase the hydrophobic nature of glass, making it more resistant to staining from water and oils. chinacouplingagents.com This principle is applied to develop coatings that are easier to clean and maintain.

Corrosion Protection Coatings

The use of this compound is a well-established strategy for enhancing corrosion protection in coatings, particularly for metal substrates like aluminum and steel. cfmats.com The silane functions by forming a dense, cross-linked, and water-resistant film at the metal's surface. This film acts as a barrier, impeding the penetration of corrosive species like water and chloride ions to the metal.

Furthermore, the silane film serves as an excellent adhesion promoter for subsequent paint or coating layers. cfmats.com The strong covalent bond between the silane and the metal oxide surface, combined with the chemical linkage to the organic coating, prevents delamination and blistering, even under harsh environmental conditions. This significantly improves the "wet adhesion" of the coating, which is its ability to remain bonded to the substrate in the presence of moisture. Its effectiveness in enhancing corrosion resistance has made it a frequently used component in high-performance marine coating systems. cfmats.comatamankimya.com

Biomedical and Bioengineering Applications

In the biomedical field, the ability of this compound and its trimethoxy analogue, (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), to functionalize surfaces is leveraged for creating biocompatible interfaces, developing advanced diagnostic tools, and immobilizing biological molecules. The reactive epoxy group is particularly useful for covalently binding biomolecules.

Surface Functionalization for Biosensors and Bioassays

The performance and stability of biosensors, especially those operating in aqueous biological environments, are critically dependent on the interface between the sensor material and the substrate. (3-Glycidyloxypropyl)trimethoxysilane (also known as GOPS) has been instrumental in advancing organic electrochemical transistors (OECTs), which are used to translate ionic signals from biological events into electronic signals. nih.govudel.edunih.gov

A significant challenge with OECTs that use the conducting polymer PEDOT:PSS is the material's tendency to delaminate in water. researchgate.net A common solution involves blending GOPS into the PEDOT:PSS dispersion to cross-link the polymer and anchor it to the substrate. nih.govnih.gov However, a more advanced approach involves functionalizing the device substrate with a self-assembled monolayer of GOPS before depositing the PEDOT:PSS film. nih.govudel.edu This method achieves several key improvements:

Strong Adhesion: The silane forms a stable anchor to the glass or silicon oxide substrate. nih.gov

Enhanced Electronic Performance: By keeping the GOPS cross-linker out of the bulk PEDOT:PSS film, the morphology and electrical properties of the conducting polymer are not compromised. nih.govudel.edu

Superior Stability: The functionalized surfaces show excellent operational stability during long-term electrochemical cycling and aging. nih.gov

This surface-only functionalization approach has led to record performance values for amorphous PEDOT:PSS, demonstrating a novel strategy for creating high-performance, water-stable bioelectronic devices. nih.gov

ApplicationCompound UsedSubstrateBiomolecule/PolymerKey Research Finding
Organic Electrochemical Transistors (OECTs) (3-Glycidyloxypropyl)trimethoxysilane (GOPS)Glass/Silicon OxidePEDOT:PSSSurface functionalization with a GOPS monolayer yields higher electronic conductivity and volumetric capacitance compared to blending it into the polymer. nih.gov
Protein Immobilization (3-Glycidoxypropyl)trimethoxysilaneSilica NanoparticlesProteinsCreates an epoxy-functionalized surface on nanoparticles for one-step, high-density protein immobilization. chemicalbook.com
Enzyme Immobilization This compound (GPTES)Mesoporous Cellular FoamsPenicillin G acylase (PGA)Used to synthesize epoxy-functionalized supports for stable enzyme immobilization. sigmaaldrich.com

Bioconjugation and Immobilization of Biomolecules (e.g., Proteins, Antibodies, Enzymes, DNA)

The covalent immobilization of biomolecules onto solid supports is fundamental for applications ranging from diagnostic assays and biocatalysis to drug delivery. The epoxy group of GPTES and GPTMS is highly effective for this purpose because it can readily react with nucleophilic groups found in biomolecules, such as amines (-NH2), thiols (-SH), and hydroxyls (-OH), under mild aqueous conditions. chemicalbook.comrsc.org

This reactivity allows for the stable, covalent attachment of a wide array of biological entities:

Proteins and Enzymes: Research has demonstrated the use of GPTMS to create epoxy-functionalized silica nanoparticles, which provide a reactive surface for the one-step, high-density immobilization of proteins. chemicalbook.com Similarly, GPTES has been used to prepare functionalized supports for immobilizing enzymes like Penicillin G acylase, a key industrial biocatalyst. sigmaaldrich.com

Natural Polymers: Studies have shown that the epoxide ring of GPTMS can react with the carboxylic acid groups of poly(γ-glutamic acid) and various amino acid residues in gelatin. rsc.org This demonstrates its utility in creating organic-inorganic hybrid biomaterials with increased mechanical stability. rsc.org

DNA and Antibodies: The same principles of surface functionalization are applied to immobilize DNA for microarrays and antibodies for immunoassays, where stable attachment to the substrate is critical for reliable detection and analysis.

This strategy of bioconjugation via the epoxy-silane linker provides a robust and versatile platform for integrating biological functionality with inorganic or polymeric materials.

Hydrogel Fabrication for Drug Delivery and Tissue Engineering

This compound, also known as GPTES or GPTMS (when the trimethoxy- variant is used), is a critical component in the fabrication of advanced hydrogels for biomedical applications. nih.govnih.gov Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids, making them ideal scaffolds for tissue engineering and as vehicles for drug delivery. nih.govnih.govyoutube.com The unique bifunctional nature of GPTES, possessing a reactive epoxy group and hydrolyzable ethoxysilane groups, allows it to act as a potent covalent crosslinker, forming stable and durable hydrogel structures. nih.govsamaterials.com

In tissue engineering, GPTES is instrumental in creating hybrid organic-inorganic scaffolds that mimic the native extracellular matrix. nih.govnih.gov For instance, it is used to crosslink natural polymers like chitosan. nih.gov The epoxy ring of the silane reacts with the primary amine groups of chitosan, while the silane end can undergo hydrolysis and condensation to form a silica network. nih.gov This creates an interpenetrating network of the organic polymer and an inorganic silica phase, resulting in scaffolds with tailorable mechanical properties and degradation rates suitable for tissue regeneration. nih.govrsc.org These hydrogels can be fabricated into porous structures, with pore diameters adjustable for specific tissue engineering applications. nih.gov

In the realm of drug delivery, hydrogels crosslinked with GPTES offer a platform for the sustained and controlled release of therapeutics. nih.govyoutube.com The crosslinked network can encapsulate drug molecules, protecting them and controlling their release over time. nih.govresearchgate.netnih.gov For example, gelatin microspheres crosslinked with GPTMS have been shown to provide sustained release of the antibiotic vancomycin. nih.gov The degree of crosslinking, which can be controlled by the concentration of GPTES and reaction time, directly influences the swelling behavior, degradation rate, and consequently, the drug release profile of the hydrogel. nih.govmdpi.com Studies on chitosan/GPTMS hydrogels have demonstrated that these systems are pH-responsive; their swelling behavior changes with the pH of the surrounding environment, which can be exploited for targeted drug release. mdpi.comresearchgate.net

Table 1: Research Findings on Hydrogel Fabrication using this compound

Polymer System Role of this compound Key Research Findings Application
Chitosan Covalent crosslinker via sol-gel reaction. mdpi.comresearchgate.net Forms pH-responsive hydrogels; mechanical properties and swelling ratio are influenced by the silane concentration. mdpi.comresearchgate.net The rate of water penetration is adjustable. researchgate.net Drug Delivery, Biomedical Technology. mdpi.comresearchgate.net
Gelatin Crosslinking agent for microsphere fabrication. nih.gov Increasing crosslinking time with GPTMS leads to morphologically-optimized microspheres with a higher crosslinking degree and slower degradation. nih.gov Sustained-release drug delivery (e.g., Vancomycin). nih.gov
Gelatin/Bacterial Cellulose Component of a composite hydrogel. researchgate.net Used to create magnetic composite hydrogels with temperature, pH, and magnetic field-responsive properties. researchgate.net Targeted and controlled drug delivery systems. researchgate.net

Development of Biocompatible Interfaces

The ability of this compound to chemically bond with both organic polymers and inorganic substrates makes it an excellent agent for developing biocompatible interfaces. samaterials.com This is particularly crucial for medical implants and bioelectronic devices that must function reliably when in contact with biological tissues and fluids. diva-portal.orgresearchgate.net

A prominent application is in the stabilization of poly(3,4-ethylenedioxythiophene) doped with poly(styrenesulfonate) (PEDOT:PSS), a leading conductive polymer in bioelectronics. diva-portal.orgresearchgate.netnih.gov While PEDOT:PSS has excellent electrical properties, its high solubility in water makes it unstable in aqueous biological environments. diva-portal.orgdiva-portal.org Crosslinking with GPTES (often referred to as GOPS for the trimethoxy version) addresses this instability. diva-portal.orgnih.gov The silane reacts with the sulfonic acid groups of the PSS component, creating a crosslinked, water-stable film that adheres strongly to inorganic substrates like glass or silicon oxide. diva-portal.orgnih.gov This prevents the delamination and degradation of the PEDOT:PSS film when exposed to aqueous media, enhancing the long-term performance and reliability of devices such as organic electrochemical transistors (OECTs). researchgate.netnih.gov

Research has shown that while blending GPTES into the PEDOT:PSS dispersion is a common strategy, it can sometimes decrease the material's conductivity due to the formation of insulating siloxane chains. nih.gov An alternative approach involves functionalizing only the surface of the substrate with a GPTES monolayer before depositing the PEDOT:PSS film. nih.gov This method has been demonstrated to ensure strong adhesion and water stability without compromising the bulk electrical properties of the conductive polymer, resulting in higher volumetric capacitance and enhanced device performance. nih.gov The development of such stable and biocompatible interfaces is a key step toward the fabrication of advanced bioelectronic devices for diagnostics, fitness tracking, and medical monitoring. researchgate.net

Integration in Polymer Chemistry and Functional Polymer Systems

Copolymerization Strategies with Vinyl and Acrylic Monomers

This compound can be integrated into polymer structures through copolymerization with various monomers, such as vinyl acetate (B1210297) and acrylic or methacrylic monomers. ijfmr.comchemicalbook.com This strategy allows for the creation of polymers with built-in functionality, where the silane's reactive groups are part of the polymer backbone or pendant to it. arkema.com These resulting copolymers are widely used in the formulation of high-performance coatings, adhesives, and sealants. ijfmr.comchemicalbook.com

During copolymerization, the vinyl or acrylic part of the monomers polymerizes to form the main chain, while the GPTES is incorporated as a comonomer. The resulting polymer possesses both the characteristics of the acrylic/vinyl polymer and the unique properties imparted by the silane. The hydrolyzable triethoxysilane (B36694) groups provide a mechanism for crosslinking and strong adhesion to inorganic substrates, while the epoxy group remains available for further reactions. samaterials.comchemicalbook.com This dual functionality is highly desirable for creating durable and resilient materials. ijfmr.comchemicalbook.com For example, coatings formulated with these copolymers exhibit excellent adhesion to substrates and enhanced durability. ijfmr.com Acrylic copolymers, in general, are valued in UV/EB curing applications for their low shrinkage and compatibility with other resins. arkema.com Incorporating a functional silane like GPTES enhances these properties further, particularly concerning adhesion to metal substrates. arkema.com

Crosslinking of Natural and Synthetic Polymers (e.g., Chitosan, PEDOT:PSS, Poly(γ-glutamic acid), Gelatin)

The crosslinking capability of this compound is one of its most utilized features in polymer science. samaterials.comgelest.com Its epoxy ring is reactive toward various nucleophilic functional groups present in both natural and synthetic polymers, including amines, carboxylic acids, and hydroxyls, enabling the formation of stable, covalently crosslinked networks. nih.govrsc.orgchemicalbook.com

Chitosan: This natural polysaccharide is widely explored for biomaterials due to its biocompatibility and biodegradability. nih.govmdpi.com GPTES is used as a covalent crosslinker in a sol-gel process. nih.gov The epoxy ring undergoes a ring-opening reaction with the primary amine groups of the chitosan chain. nih.gov Simultaneously, the trimethoxysilane (B1233946) groups can co-condense with silica precursors, forming a hybrid material where the chitosan and silica networks interpenetrate and are covalently bonded. nih.gov This crosslinking enhances mechanical stability and acid resistance, which are otherwise limitations of pure chitosan. nih.govresearchgate.net

PEDOT:PSS: To overcome the water-solubility issue of PEDOT:PSS films for bioelectronic applications, GPTES (as GOPS) is used as a crosslinker. diva-portal.orgdiva-portal.org It reacts with the sulfonic acid groups of the PSS chains. diva-portal.orgdiva-portal.org This interaction creates a stable, crosslinked film that resists dissolution and delamination in aqueous environments, though it can cause morphological changes that may slightly reduce charge carrier mobility and conductivity. diva-portal.orgnih.gov

Poly(γ-glutamic acid) and Gelatin: These natural polymers can be functionalized and crosslinked using GPTES to form hybrid materials with improved mechanical properties and stability in water. rsc.org The carboxylic acid groups of poly(γ-glutamic acid) and the nucleophilic amino acid residues (like lysine) in gelatin react with the epoxide ring of the silane. rsc.org This covalent bonding between the organic polymer and the inorganic silica-forming component is crucial for creating robust hybrid materials for applications that require enhanced stability. rsc.orgnih.gov In gelatin microspheres, the extent of crosslinking with GPTMS can be tuned to control their degradation and the release profile of encapsulated drugs. nih.gov

Table 2: Crosslinking of Various Polymers with this compound

Polymer Reactive Group on Polymer Silane's Role & Reaction Resulting Material Properties
Chitosan Primary amine (-NH₂) nih.gov Covalent crosslinking via epoxy ring-opening; silica network formation via sol-gel process. nih.gov Enhanced mechanical properties and acid resistance; formation of hybrid organic-inorganic scaffolds. nih.govresearchgate.net
PEDOT:PSS Sulfonic acid (-SO₃H) on PSS diva-portal.orgdiva-portal.org Crosslinks PSS chains, reacting with the sulfonic acid group. diva-portal.orgdiva-portal.org Increased stability in aqueous solvents, preventing film dissolution and delamination. diva-portal.orgnih.gov
Poly(γ-glutamic acid) Carboxylic acid (-COOH) rsc.org Covalent bonding via reaction between the carboxylic acid and the epoxy ring. rsc.org Formation of hybrid materials with increased mechanical stability in water. rsc.org
Gelatin Amino acids (e.g., amine groups) rsc.orgnih.gov Crosslinking via epoxy ring-opening with nucleophiles on the polymer chain. rsc.orgnih.gov Enhanced stability; allows for tunable degradation and sustained drug release from microspheres. rsc.orgnih.gov

Modifying Rheological Properties of Polymer Systems

The introduction of this compound into a polymer system can significantly modify its rheological properties, which pertain to the deformation and flow of the material. gelest.com By acting as a crosslinker, GPTES can increase the viscosity of a polymer solution and, at sufficient concentrations, induce gelation, transforming the liquid into a semi-solid hydrogel. gelest.comnih.gov

This modification is a direct result of the formation of a three-dimensional network. As GPTES molecules form covalent bonds between polymer chains, the movement of these chains is restricted, leading to an increase in the material's resistance to flow (viscosity). nih.gov This principle is fundamental in applications where precise control over material consistency is required. For instance, in adhesives and sealants, GPTES can improve the fluidity and cohesiveness of the formulation. ijfmr.com

In more advanced applications like 3D bioprinting, rheological control is paramount. Materials used as "bio-inks" must possess specific properties, such as shear-thinning behavior (where viscosity decreases under stress, like during extrusion) and the ability to quickly stabilize post-deposition. nih.gov While not always the primary agent, the crosslinking principles demonstrated by GPTES are analogous to those used to tune bio-inks. For example, studies on gelatin methacryloyl (GelMA) have shown that enzymatic crosslinking can increase solution viscosity, making it suitable for printing, followed by a secondary crosslinking step (like photocrosslinking) to stabilize the final structure. nih.gov Similarly, GPTES can be used to control the gelling process in various polymer systems, thereby tailoring their rheological behavior for specific processing and performance requirements. gelest.com

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Chemical Structure Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the study of GPTES, enabling detailed analysis of its molecular structure, the chemical transformations it undergoes (such as hydrolysis and condensation), and the composition of surfaces modified with it.

Fourier Transform Infrared (FTIR) spectroscopy is extensively used to identify the functional groups present in the (3-Glycidyloxypropyl)triethoxysilane molecule and to monitor the progress of its reactions. The hydrolysis of the triethoxysilane (B36694) groups and the subsequent condensation to form siloxane (Si-O-Si) networks can be tracked by observing changes in the infrared spectrum. researchgate.netelsevier.es

Key characteristic absorption bands in the FTIR spectrum of GPTES are used for its identification. For instance, peaks around 2943 and 2840 cm⁻¹ are attributed to the stretching vibrations of the -CH₃ group. researchgate.net The presence of the epoxide ring, a critical functional group for subsequent reactions, is confirmed by characteristic bands around 903 and 816 cm⁻¹. researchgate.net The hydrolysis of the ethoxy groups (Si-O-C₂H₅) and the formation of silanol (B1196071) groups (Si-OH) and siloxane bonds (Si-O-Si) are monitored by changes in the region between 1100 cm⁻¹ and 900 cm⁻¹. researchgate.netresearchgate.net Specifically, the formation of Si-OH terminations during hydrolysis can be followed by the evolution of a band around 930 cm⁻¹. elsevier.es The appearance of a broad band for Si-O-Si bonds indicates the progression of condensation. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentType of VibrationReference
~2975, ~2885C-H (in CH₃, CH₂)Asymmetric & Symmetric Stretching researchgate.net
~1255C-O-C (epoxy)Asymmetric Stretching researchgate.net
~1100 - 1080Si-O-CStretching researchgate.net
~1100 - 1020Si-O-SiAsymmetric Stretching researchgate.net
~910Epoxy RingRing Vibration researchgate.net
~816Epoxy RingRing Vibration researchgate.net

Note: The exact positions of the peaks can vary slightly depending on the state of the sample (liquid, film) and the extent of hydrolysis and condensation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed atomic-level information about the structure and dynamics of GPTES. ¹H, ¹³C, and ²⁹Si NMR are the most relevant nuclei for studying this compound. researchgate.net

¹H NMR is used to identify the protons in the propyl chain, the ethoxy groups, and the epoxy ring. The hydrolysis of the ethoxy groups can be monitored by the decrease in the intensity of the corresponding methylene (B1212753) quartet (~3.8 ppm) and methyl triplet (~1.2 ppm). chemicalbook.com

¹³C NMR provides information on the carbon skeleton of the molecule. Each carbon atom in the glycidyl (B131873) and propyl groups, as well as the ethoxy groups, gives a distinct signal, allowing for unambiguous structural confirmation. chemicalbook.com

²⁹Si NMR is particularly valuable for studying the hydrolysis and condensation reactions of the silane (B1218182). researchgate.net The chemical shift of the silicon atom changes significantly depending on the number of hydroxyl groups or siloxane bridges attached to it. Unhydrolyzed GPTES (T⁰ species) shows a signal at a distinct chemical shift. As hydrolysis proceeds, signals corresponding to T¹ (one Si-O-Si bridge), T² (two Si-O-Si bridges), and T³ (three Si-O-Si bridges, fully condensed) species appear and grow in intensity, providing quantitative data on the degree of condensation. researchgate.netresearchgate.net

Research has utilized these NMR techniques to monitor the kinetics of both hydrolysis and condensation, revealing that at ambient temperature, hydrolysis occurs over a few hours, while condensation is a much slower process, taking several weeks. researchgate.net

Table 2: NMR Spectroscopy Data for (3-Glycidyloxypropyl)silanes

NucleusChemical GroupTypical Chemical Shift (ppm)Reference
¹H-O-CH₂ -CH₃~3.8 chemicalbook.com
¹H-O-CH₂-CH₃ ~1.2 chemicalbook.com
¹³CC H₂ (epoxy)~44.1 chemicalbook.com
¹³CC H (epoxy)~50.8 chemicalbook.com
¹³C-O-C H₂- (propyl)~71.5 chemicalbook.com
¹³C-O-C H₂-CH₃~58.4 chemicalbook.com
²⁹SiRSi (OEt)₃ (T⁰)~ -45 researchgate.netresearchgate.net
²⁹SiT¹ species~ -50 to -53 researchgate.netresearchgate.net
²⁹SiT² species~ -58 to -61 researchgate.netresearchgate.net
²⁹SiT³ species~ -65 to -68 researchgate.netresearchgate.net

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) and can vary with solvent and experimental conditions. Data is often derived from the closely related (3-Glycidyloxypropyl)trimethoxysilane.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the atoms within the top 1 to 10 nanometers of a surface. azom.com It is indispensable for verifying the successful grafting of GPTES onto a substrate and for characterizing the resulting thin film. nih.govnih.gov

By irradiating a GPTES-modified surface with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. High-resolution spectra of the Si 2p, C 1s, and O 1s regions are typically analyzed. nih.govnih.gov

The Si 2p peak confirms the presence of silicon on the surface. Its binding energy can distinguish between silicon in the silane film (as Si-O-C or Si-O-Si) and silicon in a silicon-based substrate (Si or SiO₂). researchgate.net

The C 1s spectrum is complex and can be deconvoluted into several components corresponding to C-C/C-H bonds in the propyl chain, C-O bonds in the ether and epoxy groups, and C-Si bonds. nih.govresearchgate.net

The O 1s spectrum reveals oxygen in the siloxane network (Si-O-Si), the ether and epoxy functionalities (C-O-C), and potentially the underlying oxide of the substrate. mdpi.com

XPS data provides evidence of surface coverage by GPTES and can be used to estimate the thickness of the silane layer. nih.govresearchgate.net

Table 3: Typical XPS Binding Energies for this compound Films

Core LevelChemical GroupApproximate Binding Energy (eV)Reference
Si 2pSi-O~102 - 103 nih.govresearchgate.net
C 1sC-Si, C-C, C-H~284.5 - 285.0 researchgate.net
C 1sC-O (ether, epoxy)~286.5 researchgate.net
O 1sSi-O-Si, C-O-C~532 - 533 mdpi.com

Note: Binding energies can be influenced by charging effects and the specific chemical environment on the substrate. Calibration to a reference peak (e.g., adventitious carbon at 284.8 eV) is standard practice.

Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a variation of FTIR that is particularly suited for the analysis of surfaces and thin films. wdfiles.com Instead of passing an infrared beam through the sample, ATR-IR uses an internal reflection element (IRE), a crystal with a high refractive index. An evanescent wave propagates from the crystal surface into the sample in close contact with it, allowing for the acquisition of an infrared spectrum from the near-surface region. wdfiles.comnih.gov

This technique is ideal for studying GPTES films deposited on various substrates, including those that are opaque to infrared radiation. sandia.gov It allows for the in-situ monitoring of the immobilization of the silane onto a surface and subsequent reactions. nih.gov Researchers use ATR-IR to study the hydrolysis of GPTES, its condensation into a polysiloxane network on a substrate, and its interactions with the surface. sandia.govbioforcenano.com The technique is sensitive enough to detect monolayer and sub-monolayer coverage and can provide information on the orientation of the molecules within the film. researchgate.net Because the penetration depth of the evanescent wave is on the order of microns, it provides chemical information specifically about the film, minimizing interference from the bulk substrate. wdfiles.com

Microscopy and Imaging for Morphological and Structural Analysis

While spectroscopy provides chemical information, microscopy techniques are essential for visualizing the physical structure and topography of surfaces and materials modified with this compound.

Scanning Electron Microscopy (SEM) is a primary tool for characterizing the surface morphology of substrates coated with GPTES. nih.gov An SEM scans a focused beam of electrons over a surface to create an image. The signals detected derive from electron-sample interactions and reveal information about the sample's surface topography and composition. fraunhofer.de

In the context of GPTES research, SEM is used to:

Assess Film Quality: SEM images can reveal the uniformity and continuity of the silane coating. researchgate.net They can show whether the film is smooth and homogeneous or if it contains defects like cracks, pinholes, or aggregates. nih.gov

Visualize Surface Structures: Studies have shown that GPTES films can form nodular structures, with diameters ranging from 50-100 nm. nih.gov SEM is critical for visualizing these nanoscale features.

Analyze Cross-Sections: By examining a cross-section of a coated material, SEM can be used to measure the thickness of the GPTES-based film.

Characterize Composites: When GPTES is used to modify nanoparticles or fillers within a composite material, SEM can be used to observe the dispersion of these fillers and the quality of the interface between the filler and the matrix. researchgate.net

For non-conductive samples, a thin conductive coating (e.g., gold or carbon) is often applied before SEM analysis to prevent the accumulation of static electric charge on the surface. jeolusa.comnanoscience.com Imaging with a backscattered electron (BSE) detector can also provide compositional contrast, helping to distinguish the coating from the underlying substrate. thermofisher.com

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to obtain topographical information on the nanoscale. In the context of materials modified with GPTES, AFM is instrumental in visualizing the surface morphology and quantifying roughness, which are critical parameters for applications such as adhesion promotion and biocompatible coatings. wiley.com

Research on silicon wafers and glass slides modified with the closely related (3-Glycidyloxypropyl)trimethoxysilane (GOPS/GPTMS) demonstrates the utility of AFM. nih.govresearchgate.net The analysis reveals that films formed from this silane are not perfectly flat but consist of distinct nodules. These nodular structures, approximately 50-100 nm in diameter, create a nanoscale surface topography. nih.govresearchgate.net This morphology is significant as it can influence the subsequent immobilization and behavior of other molecules, such as single-stranded DNA probes, on the surface. nih.govresearchgate.net

AFM imaging allows for both two-dimensional and three-dimensional reconstruction of the silanized surface, providing detailed insight into the film's structure. researchgate.net By analyzing these images, key surface roughness parameters can be calculated.

ParameterDescriptionTypical Finding for Silane Films
Surface Topography 3D visualization of the surface features.Presence of nodular structures approximately 50-100 nm in diameter. nih.govresearchgate.net
Roughness Quantitative measure of the fine-scale variations in the height of a surface.The formation of silane islands or polymerized nodules leads to an increase in surface roughness compared to the bare substrate. wiley.com

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Information regarding the specific use of Transmission Electron Microscopy (TEM) for the nanostructure analysis of materials solely modified with this compound was not available in the reviewed literature.

Thermal Analysis Techniques

Thermal analysis techniques are essential for understanding the behavior of GPTES-modified materials as a function of temperature. These methods provide critical data on thermal stability, composition, and phase transitions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. researchgate.net DSC is widely used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc). youtube.comyoutube.com

When GPTES is incorporated into a polymer matrix, it can influence these thermal properties. The epoxy group of GPTES can react with polymer chains, leading to cross-linking, while the silane portion can form inorganic networks. These structural changes are reflected in the DSC thermogram. For instance, an increase in the glass transition temperature often indicates reduced polymer chain mobility due to cross-linking or interaction with the silane network. youtube.com The heat of fusion, determined from the melting peak, can be used to calculate the degree of crystallinity of a semi-crystalline polymer. youtube.com

Thermal EventInformation ObtainedEffect of GPTES Modification
Glass Transition (Tg) Temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. youtube.comCan increase Tg, indicating restricted polymer chain mobility due to cross-linking.
Melting (Endotherm) Temperature and enthalpy (heat) of fusion for crystalline domains. youtube.comMay alter the melting temperature and the degree of crystallinity.
Crystallization (Exotherm) Temperature and enthalpy of crystallization upon cooling from the melt. youtube.comyoutube.comCan act as a nucleating agent or hinder crystallization, affecting the crystallization temperature and rate.
Curing (Exotherm) Heat released during the cross-linking reaction of the epoxy group.Provides information on the extent and kinetics of the curing reaction.

Studies on modified starches have shown that chemical modifications can significantly alter gelatinization temperatures observed by DSC. researchgate.net Similarly, the incorporation of GPTES into various polymer systems is expected to produce measurable shifts in their thermal transitions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and composition of materials modified with GPTES.

In a typical TGA experiment, the sample is heated at a constant rate, and its weight is continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature is a key indicator of the material's thermal stability. For GPTES-modified materials, such as surface-coated nanoparticles or polymer composites, TGA can quantify the amount of silane grafted onto the material. researchgate.net This is achieved by measuring the weight loss associated with the decomposition of the organic components of the GPTES molecule, leaving behind a stable inorganic residue (e.g., silica).

For example, in the surface modification of SiO2 nanoparticles with (3-Glycidyloxypropyl)trimethoxysilane, TGA is used to characterize the modified samples and confirm the success of the functionalization process. researchgate.net

MeasurementDescriptionApplication to GPTES-Modified Materials
Onset of Decomposition The temperature at which significant weight loss begins.Indicates the thermal stability of the modified material.
Weight Loss Steps Discrete regions of weight loss on the TGA curve.Can correspond to the decomposition of different components (e.g., organic part of GPTES, polymer matrix).
Residual Mass The mass remaining at the end of the analysis.Can be used to quantify the inorganic (silica) content from the GPTES and thus the degree of modification. researchgate.net

Other Advanced Characterization Methods

Beyond microscopy and standard thermal analysis, other advanced surface-sensitive techniques provide detailed chemical information about GPTES-modified layers.

Time-of-Flight Secondary-Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary-Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of the top few nanometers of a surface. nih.gov The technique involves bombarding the sample with a pulsed primary ion beam, which causes secondary ions to be ejected from the surface. These secondary ions are then accelerated into a "time-of-flight" analyzer, and their mass-to-charge ratio is determined by measuring the time it takes them to reach the detector. youtube.com

ToF-SIMS is exceptionally useful for confirming the presence and distribution of GPTES on a substrate. In studies of surfaces modified with (3-Glycidyloxypropyl)trimethoxysilane (GOPS), ToF-SIMS data provided definitive evidence of complete surface coverage. nih.govresearchgate.net

A key capability of ToF-SIMS is depth profiling, where a sputter ion beam is used to etch away the material layer by layer, while an analysis beam acquires mass spectra as a function of depth. tofwerk.comnih.govresearchgate.net This provides a three-dimensional chemical map of the sample. This is valuable for analyzing the interface between a GPTES primer layer and a substrate or an overlying coating, ensuring the silane is located where intended. nih.gov The high mass resolution of ToF-SIMS allows for the separation of ions with very similar nominal masses, which is critical for unambiguous identification of molecular fragments from the GPTES layer and distinguishing them from substrate or contaminant signals. youtube.com

Analysis ModeInformation ProvidedRelevance to GPTES Research
Surface Spectroscopy Elemental and molecular composition of the outermost surface (1-2 nm).Confirms the presence of characteristic molecular fragments from GPTES, verifying successful silanization. nih.govresearchgate.net
Surface Imaging Lateral distribution of chemical species on the surface.Shows the homogeneity of the GPTES film and can reveal incomplete coverage or the formation of islands.
Depth Profiling Compositional information as a function of depth.Characterizes the thickness of the GPTES layer and the chemical nature of the interface with the substrate and any subsequent layers. tofwerk.comresearchgate.net

Ellipsometry for Film Thickness and Optical Properties

Ellipsometry is a non-destructive and highly sensitive optical technique used extensively for the characterization of thin films. It measures the change in the polarization state of light upon reflection from a sample surface. mdpi.comijfmr.com This change is quantified by two parameters, Psi (Ψ) and Delta (Δ), which are related to the ratio of the reflection coefficients for p- and s-polarized light. By constructing an optical model of the sample, these measured parameters can be used to determine properties such as film thickness, refractive index (n), and extinction coefficient (k) with high precision. mdpi.comresearchgate.net

In the study of this compound, often referred to by its trimethoxy counterpart (3-Glycidyloxypropyl)trimethoxysilane (GPTMS, GLYMO, or GOPS), spectroscopic ellipsometry is a key tool for analyzing the structure of deposited films. Research has employed ellipsometry to confirm the formation of films and to measure their thickness, with some studies suggesting the successful deposition of films of monolayer thickness. researchgate.netnih.gov

Imaging ellipsometry, which combines the measurement principles of ellipsometry with the spatial resolution of microscopy, has been used to reveal thickness differences across a surface with varying treatments post-application. nih.gov For instance, in a study on films of (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) on a Si/SiO₂ substrate, distinct thickness variations were measured. nih.gov An untreated, spin-coated multilayer of the silane was measured at 5.3 nm. After wiping the surface with toluene (B28343) to remove unbound silane, the remaining film thickness was reduced to 1.5 nm. Furthermore, the study identified a 1.1 nm layer formed through vapor phase deposition on adjacent areas, which itself was reduced to a residual layer of 0.7 nm after a toluene wipe, a thickness in the range of a single GLYMO molecule. nih.gov

Table 1: Film Thickness of (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) Measured by Imaging Ellipsometry Data sourced from Park Systems, 2023. nih.gov

Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) for Precursor Sols

The properties of the final silane film are critically dependent on the chemical composition of the precursor sol from which it is formed. Electrospray Ionization-Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques used to investigate these precursor sols. researchgate.net They provide detailed information on the hydrolysis and condensation reactions of this compound, identifying the various oligomeric and cyclic species that form in solution. researchgate.netnih.gov

ESI-MS is particularly well-suited for analyzing complex solutions without the need for extensive sample manipulation or derivatization. nih.govdss.go.th Studies on (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) sols under highly basic aqueous conditions have used ESI-MS, in conjunction with other techniques, to identify the formation of open hybrid silica (B1680970) cages. nih.gov The technique can also detect various products resulting from the opening of the epoxy ring, a critical reaction pathway. nih.gov ESI-MS is a powerful tool for monitoring the time- and pH-dependent hydrolysis of precursor compounds. researchgate.net

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify individual components within a mixture. scielo.br A GC-MS method has been developed for the detection and identification of GPTMS, where the mass spectrometer confirms the identity of the peaks separated by the gas chromatograph. analytice.com This is crucial for verifying the presence of the original monomer and identifying related hydrolysis or condensation products in the precursor sol. The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for the molecule. analytice.com

Table 2: Analytical Techniques for Precursor Sol Characterization Data sourced from multiple research findings. researchgate.netnih.govanalytice.com

Neutron and X-ray Reflectivity for Thin Film Structure and Degradation Studies

Neutron Reflectivity (NR) and X-ray Reflectivity (XR) are powerful, non-destructive techniques for probing the structure of thin films and buried interfaces with angstrom-level resolution. These methods measure the intensity of reflected neutrons or X-rays from a flat surface as a function of the angle of incidence. The resulting reflectivity profile can be modeled to yield a scattering length density (SLD) profile perpendicular to the surface, which provides detailed information about the film's thickness, density, and interfacial roughness. researchgate.net

These techniques have been instrumental in studying the structure and hygrothermal degradation of films made from (3-Glycidyloxypropyl)trimethoxysilane (referred to as GPS in the studies). dss.go.thresearchgate.net By exposing ultrathin (~100 Å) spin-coated GPS films to humid air (H₂O or D₂O vapor) at elevated temperatures (80°C), researchers have tracked the chemical and structural changes over time. researchgate.net

The reflectivity data revealed that after prolonged exposure to H₂O, the top portion of the GPS film transforms into a thick, low-density layer, while the portion of the film nearest the substrate shows little structural change. researchgate.net XR studies narrowed the timescale for this significant structural change to between 4 and 10 days of conditioning. researchgate.net This degradation is linked to the hydrolysis of siloxane (Si-O-Si) bonds within the film. researchgate.net

A key finding from these studies is that the GPS films are not homogenous. The central portion of the film was found to have a much lower cross-link density than the region near the substrate. researchgate.net Consequently, this less dense central region swells to a greater extent with water and hydrolyzes more rapidly. researchgate.net Neutron reflectivity, using D₂O for isotopic contrast, was particularly effective in visualizing this swelling. For a film conditioned in D₂O for 3.5 days, the data indicated a D₂O volume fraction of 0.23 in the bulk of the film.

Table 3: Neutron Scattering Length Density (SLD) of GPS Films Before and After Hygrothermal Conditioning Data derived from Yim et al., Langmuir, 2005.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organosilanes like GPTES, DFT studies are instrumental in understanding molecular geometry, vibrational frequencies, and reactivity.

Research on the closely related compound, 3-glycidoxypropyltrimethoxysilane (B1200068) (GPTMS), provides a framework for understanding GPTES. DFT calculations, often using functionals like B3-LYP, have been employed to explore its conformational landscape. nih.gov Potential energy scans performed by rotating key dihedral angles (such as Si-C-C-C, C-C-C-O, and O-C-C-O) have revealed the existence of multiple stable conformers. nih.govresearchgate.net These studies predict at least seven different stable conformations, indicating the molecule's significant flexibility. nih.gov The calculations help in assigning vibrational bands observed in Raman and Infrared (IR) spectra to specific molecular motions, such as the stretching of the epoxy ring or Si-O bonds. researchgate.net

DFT is also used to investigate reactivity. For instance, it can model the interaction energies between the functional groups of the silane (B1218182) and various substrates. Studies have calculated the considerable interaction energy between the functional groups of silanes and surface silanols on materials like silica (B1680970), providing a quantitative measure of the driving force for surface modification. researchgate.netacs.org These computational approaches are vital for understanding the initial stages of adhesion and surface functionalization. scispace.com

Table 1: Summary of DFT Findings for GPTMS (as an analogue for GPTES)

Parameter InvestigatedComputational MethodKey FindingReference
Conformational AnalysisDFT (B3-LYP/6-311++G(d,p))Prediction of at least seven stable conformers resulting from rotations around SiCCC, CCCO, and OCCO dihedral angles. nih.gov
Vibrational SpectraDFT CalculationsComplete assignment of observed Raman and IR vibrational bands to specific molecular motions. researchgate.net
Reactivity with SurfacesDFT CalculationsQuantification of interaction energy between silane functional groups and surface silanols. researchgate.netacs.org

Computational Modeling of Hydrolysis and Condensation Kinetics

Kinetic studies on the analogous trimethoxy version (GPTMS) show that hydrolysis and condensation occur on vastly different timescales at ambient temperature; hydrolysis may be completed in a few hours, while condensation can take several weeks. researchgate.netbohrium.com Computational modeling, including DFT calculations, has been used to simulate these reaction pathways. researchgate.net The models can elucidate the reaction mechanisms, which typically proceed via an SN2-Si pathway involving a five- or six-coordinate silicon transition state. nih.gov

These simulations can also clarify the influence of reaction conditions. For example, acidic conditions are known to accelerate the hydrolysis step while simultaneously slowing the rate of self-condensation, leading to more stable silanol (B1196071) intermediates. researchgate.net Conversely, in alkaline environments, condensation is highly favored. researchgate.netnih.gov Computational studies have successfully modeled these pH-dependent effects, showing consistency with experimental measurements and helping to identify optimal conditions for specific applications. researchgate.net

Table 2: Kinetic Parameters and Conditions for GPTMS Hydrolysis (as an analogue for GPTES)

Reaction StepConditionsKinetic ParameterValueReference
First Hydrolysis Step2 wt% aqueous solution, pH 5.4, 26°CPseudo-first order rate constant0.026 min⁻¹ researchgate.net
Overall Hydrolysis2 wt% aqueous solution, pH 5.4, 26°CCompletion Time~2 hours bohrium.com
Overall Condensation2 wt% aqueous solution, pH 5.4, 26°CCompletion Time~2 months bohrium.com
Epoxy Ring OpeningAqueous solutionActivation Energy~68 kJ/mol bohrium.com

Simulations of Interfacial Interactions and Grafting Processes

Molecular dynamics (MD) and other simulation techniques are used to visualize and understand the interaction of GPTES with inorganic surfaces, a process known as silanization or grafting. researchgate.netscispace.com These simulations model the attachment of the silane to a substrate, which typically involves the formation of a covalent siloxane bond between the hydrolyzed silane and surface hydroxyl groups. researchgate.netmdpi.com

Simulations can reveal how GPTES molecules organize at an interface, from forming a simple monolayer to more complex, cross-linked polysiloxane layers. gelest.comresearchgate.net The thickness and structure of this grafted layer are influenced by factors like silane concentration, water availability, and the nature of the substrate. gelest.com

Computational studies have been performed to analyze the grafting of silanes onto various substrates, including silica and halloysite (B83129) nanotubes. mdpi.comresearchgate.net For the similar (3-glycidyl oxypropyl) trimethoxy silane, a high degree of grafting (93.3%) onto halloysite nanotubes has been reported, demonstrating the efficiency of the silanization process. mdpi.com MD simulations can also investigate the mobility and conformation of the grafted organic chains, which is crucial for their subsequent interaction with a polymer matrix. researchgate.net These computational insights are key to designing robust and durable interfaces in composite materials.

Table 3: Reported Grafting Efficiency of Silanes on Nanomaterials

SilaneSubstrateGrafting Efficiency / DegreeReference
(3-glycidyl oxypropyl) trimethoxy silaneHalloysite Nanotubes93.3% mdpi.com
(3-mercaptopropyl) trimethoxy silaneHalloysite Nanotubes99.8% mdpi.com
(3-aminopropyl) triethoxy silaneHalloysite Nanotubes22.4% mdpi.com
3-mercaptopropyl triethoxysilane (B36694)Algerian Montmorillonite (B579905)98%

Predictive Modeling of Material Performance and Design

A major goal of computational materials science is to accelerate the development of new materials by predicting their properties before synthesis. nsf.govmit.edu This "materials by design" approach integrates computational tools at multiple scales to engineer materials with specific performance characteristics. pageplace.deresearchgate.net For GPTES, this involves modeling how its inclusion affects the macroscopic properties of a final product, such as a coating or composite. researchgate.net

Predictive models can forecast a range of properties, including mechanical strength, adhesion, and electronic performance. mit.edu A notable example is the use of GPTES to improve the aqueous stability and performance of conductive polymer films like PEDOT:PSS for bioelectronic devices. nih.gov Computational modeling can help understand how different methods of incorporating GPTES (e.g., as a blended crosslinker versus a surface monolayer) impact the film's morphology and electronic structure. nih.gov This understanding allows for the targeted design of materials with enhanced properties. As demonstrated in studies, functionalizing a substrate surface with a GPTES monolayer, rather than blending it into the polymer, can lead to significantly improved electronic performance metrics. nih.gov

These predictive capabilities enable researchers to screen potential formulations and processing conditions computationally, saving significant time and resources compared to a purely experimental trial-and-error approach. nsf.gov

Table 4: Performance Enhancement of PEDOT:PSS Films by GPTES Surface Functionalization

Performance MetricPEDOT:PSS Blended with GPTESPEDOT:PSS on GPTES-Functionalized SurfaceReference
Volumetric Capacitance (C)30 ± 1 F cm⁻³109 ± 5 F cm⁻³ nih.gov
Estimated Hole Density1.9 x 10²⁰ cm⁻³6.1 x 10²⁰ cm⁻³ nih.gov
Mobility-Capacitance Product (μC)~130 F cm⁻¹ V⁻¹ s⁻¹406 ± 39 F cm⁻¹ V⁻¹ s⁻¹ nih.gov

Compound Index

Degradation Studies and Stability Research

Hydrolytic Stability of Silane (B1218182) Films and Networks

The stability of (3-Glycidyloxypropyl)triethoxysilane in aqueous environments is a cornerstone of its function as a coupling agent. The process begins with the hydrolysis of its triethoxy groups in the presence of water, which converts them into reactive silanol (B1196071) (Si-OH) groups. This reaction is a necessary first step for the silane to bond to inorganic substrates and to self-condense into a durable siloxane (Si-O-Si) network.

The kinetics of this hydrolysis have been studied in detail. For the related compound (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), infrared spectroscopy shows that the initial 30 minutes of exposure to an acidified aqueous methanol (B129727) solution are dominated by the hydrolysis of the alkoxy groups, leading to a significant increase in silanol groups. researchgate.netscielo.br Following this initial phase, the concentration of silanols becomes high enough to favor condensation reactions, where silanol groups react with each other to form stable siloxane bonds. researchgate.netscielo.br This condensation process accelerates significantly after about 60 minutes. researchgate.netscielo.br The reaction kinetics eventually slow down as the available silanol groups are consumed. researchgate.netscielo.br

The stability of the resulting silane layer is also influenced by the conditions of its application. For instance, studies on the similar 3-Aminopropylsilane (APS) have shown that the choice of solvent is critical. nih.gov Deposition from an aqueous solution tends to produce thinner and more hydrolytically stable layers compared to those deposited from organic solvents like toluene (B28343), which can form less stable multilayers. nih.gov

The table below details the progression of hydrolysis and condensation reactions for GPTMS over time, as observed through infrared spectroscopy. researchgate.netscielo.br

Interactive Table: Hydrolysis and Condensation Kinetics of GPTMS

Time (minutes) Predominant Reaction Spectroscopic Observations
0 - 30 Hydrolysis of alkoxy groups Increase in intensity of Si-OH group bands.
30 - 60 Onset of Condensation Decrease in Si-OH groups, increase in Si-O-Si bands.
60 - 80 Accelerated Condensation Rapid formation of siloxane (Si-O-Si) network.

Hygrothermal Degradation Mechanisms and Pathways

Hygrothermal degradation refers to the deterioration of a material due to the synergistic effects of moisture and elevated temperature. For films and networks of this compound, this is a critical failure pathway. While controlled hydrolysis is essential for forming the siloxane network, prolonged exposure to high humidity and heat can lead to the reversal of this process—the hydrolysis of the very siloxane bonds that constitute the network's backbone. nih.govosti.govsandia.gov

Studies on thin films of the analogous (3-glycidoxypropyl)trimethoxysilane (GPS) exposed to 80°C and saturated humidity have provided a detailed picture of this degradation. nih.govosti.gov The primary chemical degradation mechanism identified via attenuated total reflection infrared (ATR-IR) spectroscopy is the hydrolysis of siloxane bonds. nih.govsandia.gov This process involves the generation of silanol groups within the film. The initial stages of degradation (over the first 3 days) show an increase in vicinal silanols (silanols on adjacent silicon atoms), followed by the generation of geminal silanols (two silanol groups on the same silicon atom) as degradation progresses. nih.gov

This chemical breakdown is accompanied by significant structural changes. Neutron and X-ray reflectivity studies on ultrathin GPS films revealed that after extended conditioning (e.g., 4 to 10 days), the film swells and the upper portion transforms into a thick, low-density layer, while the region closest to the substrate shows less structural change. nih.govosti.gov This indicates that the degradation is not uniform throughout the film; the less cross-linked central and upper portions of the film swell more with water and hydrolyze more rapidly. nih.govosti.gov

The table below summarizes the key findings from hygrothermal degradation studies on GPS films. nih.govosti.gov

Interactive Table: Hygrothermal Degradation of GPS Films at 80°C

Conditioning Time Chemical Changes (ATR-IR) Structural Changes (Neutron/X-ray Reflectivity)
0 - 3.5 days Increase in vicinal silanol generation. Little to no change in film structure after drying.
4 - 10 days Onset of geminal silanol generation. Significant structural change; top portion transforms into a low-density layer.

Q & A

Q. What are the standard synthesis protocols for GPTES-based hybrid organic-inorganic materials?

GPTES is typically incorporated into hybrid materials via a sol-gel process. A common approach involves hydrolyzing GPTES in an acidic or basic aqueous-alcoholic solution (e.g., ethanol/water) followed by condensation. For example, hybrid films are synthesized by mixing GPTES with precursors like 3-aminopropyltriethoxysilane (APTES) at optimized molar ratios (e.g., 1:1 to 3:1 GPTES:APTES) to enhance crosslinking. Reaction parameters such as pH (3–5 for acid catalysis) and curing temperature (60–120°C) significantly influence network formation .

Q. How can GPTES-functionalized coatings be characterized for structural integrity?

Key characterization methods include:

  • FTIR Spectroscopy : To confirm epoxy ring opening (disappearance of ~910 cm⁻¹ peak) and Si-O-Si network formation (broad band at 1000–1100 cm⁻¹) .
  • XPS : To analyze surface composition and verify silane bonding (Si 2p peaks at ~102–104 eV) .
  • Electrochemical Impedance Spectroscopy (EIS) : To evaluate corrosion resistance by measuring coating impedance in corrosive media (e.g., NaCl solution) .

Q. What are the typical applications of GPTES in academic research?

GPTES is widely used as:

  • A coupling agent in epoxy-based nanocomposites (e.g., ZrO₂ nanoparticle-reinforced coatings) to enhance interfacial adhesion .
  • A precursor for hybrid sol-gel films to improve corrosion resistance on metals like galvanized steel .
  • A crosslinker in polymer matrices to tailor mechanical properties (e.g., elastic modulus) in organic-inorganic hybrids .

Advanced Research Questions

Q. How can GPTES concentration be optimized in sol-gel coatings to resolve contradictions in corrosion protection data?

Contradictions often arise from variations in hydrolysis conditions or curing protocols. A factorial experimental design (e.g., 3³ design) can systematically test variables:

  • GPTES concentration (5–20 wt%),
  • Curing temperature (80–120°C),
  • pH (3–5). Response metrics like impedance modulus (|Z|) and contact angle can identify optimal conditions. For example, higher GPTES content (15–20 wt%) improves hydrophobicity but may reduce adhesion if curing is incomplete .

Q. What methodologies address nanoparticle aggregation in GPTES-ZrO₂ nanocomposites?

Aggregation is mitigated via:

  • Surface pre-treatment : Functionalizing ZrO₂ nanoparticles with GPTES (1–3 wt% silane) in ethanol under ultrasonication (30–60 min) to ensure uniform dispersion .
  • In-situ sol-gel synthesis : Co-condensing GPTES and ZrO₂ precursors (e.g., zirconium oxychloride) to form a homogeneous network .
  • Characterization : TEM and dynamic light scattering (DLS) to monitor particle size distribution .

Q. How can conflicting data on GPTES-APTES hybrid film wettability be resolved?

Wettability variations (contact angles: 40°–100°) stem from differences in:

  • Silane ratio : Higher APTES content increases hydrophilicity due to amine groups.
  • Curing time : Prolonged curing (≥2 hrs) enhances crosslinking, reducing surface free energy.
  • Substrate pretreatment : Acid etching (e.g., H₂SO₄) vs. alkaline cleaning alters surface roughness and reactivity. Systematic studies using a central composite design (CCD) can model interactions between these factors .

Methodological Guidance for Data Contradictions

Q. How to analyze discrepancies in GPTES-based coating adhesion strength?

Use a multi-technique approach:

  • Cross-cut test (ASTM D3359) for qualitative adhesion assessment.
  • Nanoindentation : Measures elastic modulus and hardness to correlate with curing conditions .
  • AFM : Maps surface topography to identify defects (e.g., cracks) caused by rapid solvent evaporation .

Q. What strategies improve reproducibility in GPTES sol-gel synthesis?

  • Standardize hydrolysis conditions : Fix H₂O:GPTES molar ratio (e.g., 4:1) and stirring time (≥2 hrs).
  • Control ambient humidity : Perform reactions in a glovebox (RH ≤ 30%) to prevent premature condensation.
  • Validate with reference materials : Compare FTIR/XPS data with published spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.